

Application Notes and Protocols for PF-114 in In Vivo Mouse Models

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Compound of Interest

Compound Name: DD202-114

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Introduction

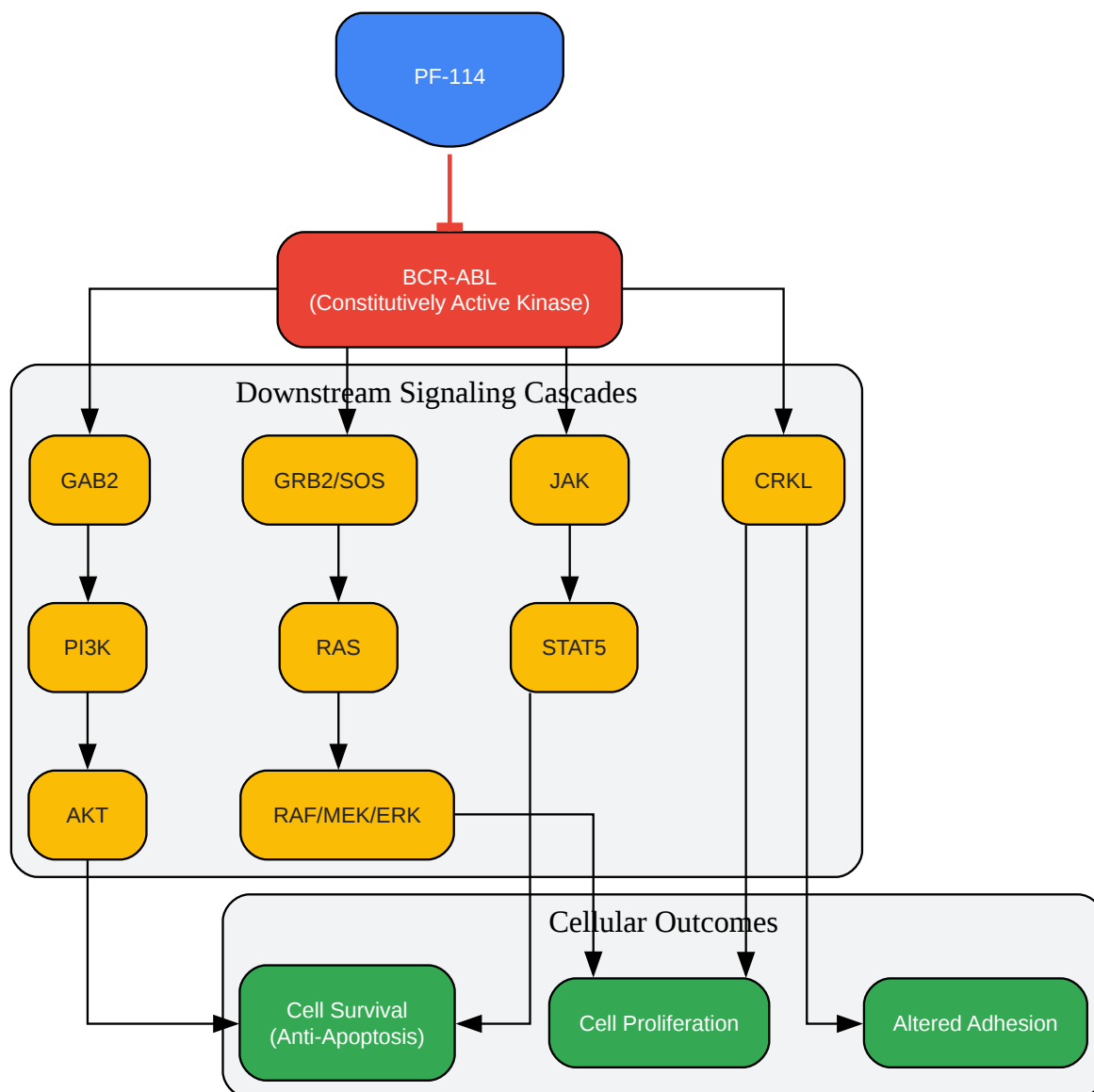
PF-114, also known as vamtinib, is a fourth-generation oral tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion oncoprotein, including the formidable T315I "gatekeeper" mutation that confers resistance to many other TKIs.[1][2] This attribute makes PF-114 a compound of significant interest for the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML), that have developed resistance to prior therapies.[1] Preclinical studies utilizing in vivo mouse models have been instrumental in demonstrating the efficacy and pharmacokinetic profile of PF-114, underscoring its potential for clinical development.[3][4] These notes provide detailed protocols and data derived from such preclinical investigations to guide researchers in their own in vivo studies.

Mechanism of Action

PF-114 is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL protein.[4] This binding event blocks the constitutive tyrosine kinase activity of the oncoprotein, thereby inhibiting the downstream signaling pathways that drive malignant cell proliferation and survival.[3][5] Key downstream effectors that are dephosphorylated upon PF-114 treatment include CrkL, STAT5, ERK1/2, and Akt.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL positive cells.[3]

Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway and the point of inhibition by PF-114.



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Caption: Simplified BCR-ABL signaling pathway and inhibition by PF-114.

Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic parameters of PF-114 in various in vivo mouse models.

Table 1: In Vivo Efficacy of PF-114 in Murine CML Models

Mouse Model	PF-114 Dosage	Administration Route	Treatment Schedule	Key Findings	Reference
BCR/ABL-driven CML-like disease	50 mg/kg	Oral Gavage	Daily for 20 days	Significantly prolonged survival compared to vehicle control.	
BCR/ABL-T315I-driven CML-like disease	50 mg/kg	Oral Gavage	Daily for 20 days	Significantly prolonged survival, comparable to ponatinib (25 mg/kg).	
Primary Ph+ ALL Xenograft (T315I)	50 mg/kg	Oral Gavage	Daily for 14 days	Significantly inhibited leukemia progression.	

Table 2: Pharmacokinetic Parameters of a Related Compound (AD-114) in Mice

Note: Specific pharmacokinetic data for PF-114 in mice is not readily available in the public domain. The following data is for a different compound, AD-114, and is provided for general context only.

Parameter	Intraperitoneal (10 mg/kg)	Subcutaneous (10 mg/kg)
Tmax (hours)	2	8
t1/2 (hours)	7.03	10.25

Experimental Protocols

Protocol 1: Efficacy Study of PF-114 in a Murine CML-like Model

This protocol is based on methodologies reported for studying BCR-ABL inhibitors in vivo.

1. Animal Model:

- Species: Mouse
- Strain: C57BL/6 or similar immunocompetent strain for syngeneic models, or immunodeficient strains (e.g., NOD/SCID, NSG) for xenograft models.

2. Cell Lines:

- Murine hematopoietic cells retrovirally transduced to express human BCR-ABL or BCR-ABL (T315I).
- For xenografts, human CML cell lines such as K562 or patient-derived cells can be used.

3. PF-114 Formulation and Administration:

- Dosage: 50 mg/kg body weight.
- Formulation: While the exact vehicle used in the pivotal studies is not specified, a common formulation for oral gavage of hydrophobic compounds in mice is a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water, or a solution in a mixture of DMSO and corn oil. It is crucial to perform vehicle tolerability studies.
- Administration: Administer once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. The volume should typically not exceed 10 mL/kg.

4. Experimental Procedure:

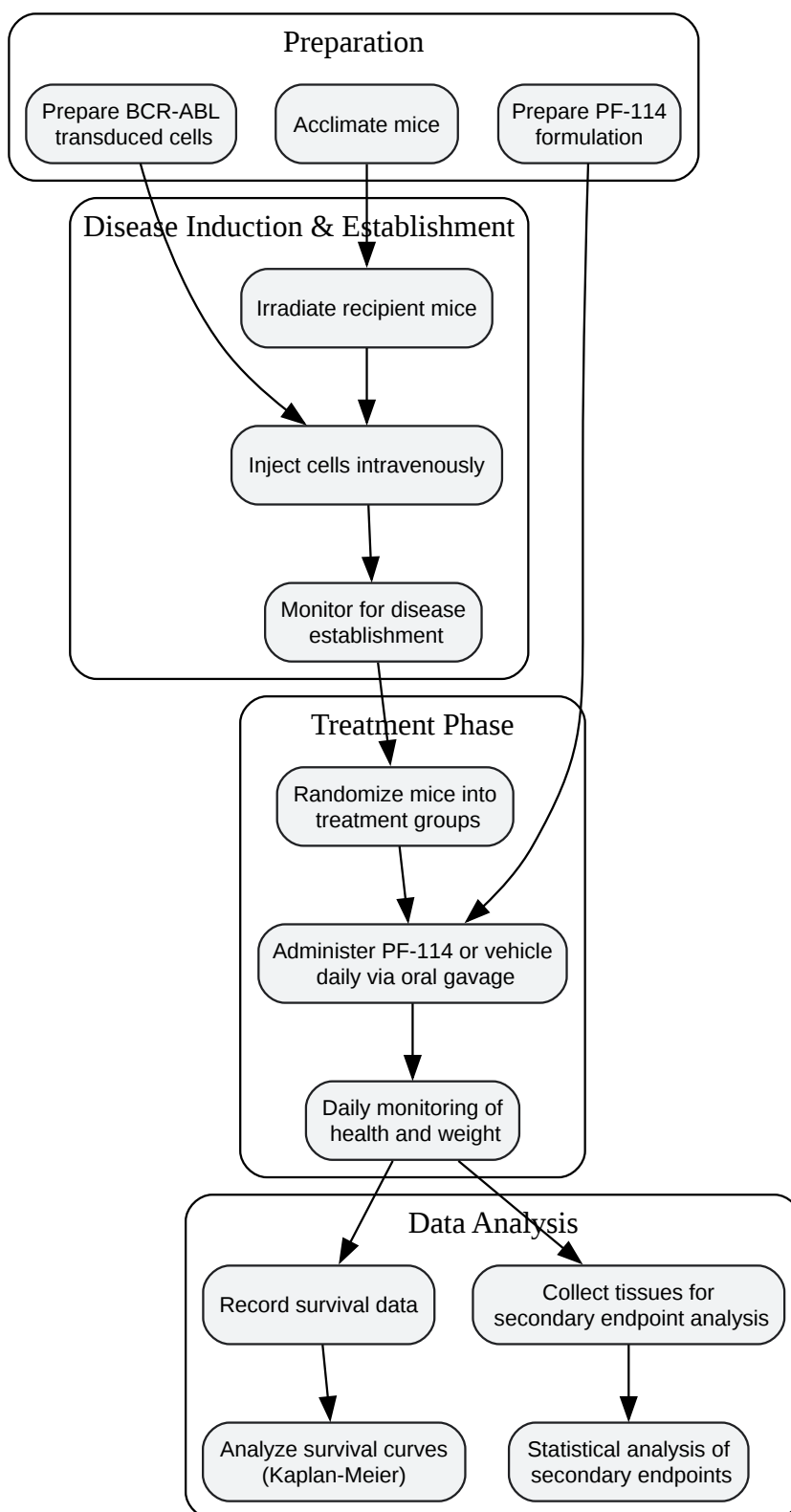
- Induce CML-like disease by intravenous injection of transduced hematopoietic cells into lethally or sub-lethally irradiated recipient mice.
- Monitor mice for signs of disease development (e.g., weight loss, ruffled fur, palpable spleen). Peripheral blood smears can be analyzed for leukocytosis.
- Once disease is established (e.g., 5-7 days post-transplantation or based on peripheral blood counts), randomize mice into treatment and control groups.
- Administer PF-114 (50 mg/kg) or vehicle control daily for the specified duration (e.g., 20 days).
- Monitor animal health and body weight daily.
- The primary endpoint is overall survival. Euthanize mice when they meet pre-defined humane endpoints (e.g., >20% weight loss, moribund state).
- Secondary endpoints can include spleen weight at the time of euthanasia and analysis of leukemic cell infiltration in various organs (spleen, liver, bone marrow) by flow cytometry or immunohistochemistry.

5. Data Analysis:

- Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
- Compare spleen weights and leukemic cell percentages between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of PF-114 in a mouse model of CML.



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Caption: General workflow for a PF-114 in vivo efficacy study.

Conclusion

PF-114 has demonstrated significant preclinical efficacy in mouse models of Ph+ leukemia, including those with the T315I mutation. The provided protocols and data serve as a foundational guide for researchers investigating this promising therapeutic agent. Adherence to rigorous experimental design and ethical animal handling practices is paramount for obtaining reproducible and meaningful results. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of PF-114 in mice will continue to inform its clinical development.

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